4-Tert-Amylcyclohexanol

描述

Historical Trajectories in Cyclohexanol (B46403) Derivative Research

Research into cyclohexane (B81311) and its derivatives is a cornerstone of organic chemistry, with foundational work dating back to the early 20th century. acs.org The parent compound, cyclohexanol, has long been a subject of intense study due to its role as a key precursor in the production of nylon. wikipedia.org This industrial importance spurred extensive investigation into the reactions of the cyclohexane ring and the hydroxyl group, including oxidation to cyclohexanone (B45756) and esterification to form plasticizers. wikipedia.org

The exploration of alkyl-substituted cyclohexanols, such as 4-Tert-Amylcyclohexanol, followed as a natural progression. Much of the early interest in these derivatives was driven by the fragrance industry, which sought compounds with specific olfactory properties. google.com Synthetic methods were developed, often involving the catalytic hydrogenation of the corresponding substituted phenols. For instance, the synthesis of 4-isoamylcyclohexanol was described via the hydrogenation of p-isoamylphenol (B155616) using a Raney nickel catalyst. google.com Similarly, 4-tert-butylcyclohexanol (B146172), a closely related compound, can be synthesized by the hydrogenation of 4-tert-butylphenol. ontosight.aichemicalbook.com The synthesis of this compound itself can be achieved through methods like the reaction of cyclohexanol with tert-pentyl chloride. ontosight.ai These synthetic explorations also opened up detailed studies into the stereochemistry of disubstituted cyclohexanes, analyzing the properties and stability of cis and trans isomers. ontosight.ai

Significance of this compound in Contemporary Chemical and Biological Sciences

In modern science, this compound is significant in several areas, primarily as a fragrance ingredient and as a subject of toxicological and environmental research. indiamart.comnih.gov Its chemical properties, such as its woody and pine-like odor, have cemented its use in the cosmetics and perfume industries. google.comthegoodscentscompany.com

The compound's biological significance is increasingly being explored through advanced screening methods. It has been included in large-scale research programs designed to assess the potential for environmental chemicals to interact with biological pathways. For example, it was part of a comprehensive study that used a battery of 18 in vitro high-throughput screening assays to model the estrogen receptor (ER) pathway. nih.govresearchgate.net Such research is crucial for prioritizing chemicals for further in vivo testing and for understanding potential endocrine-disrupting effects. nih.gov

Furthermore, this compound has been used as a model compound in the development of Quantitative Structure-Activity Relationship (QSAR) models. These computational models aim to predict the biological activity of chemicals based on their molecular structure. In one study, this compound was part of a training set of organic chemicals used to develop a QSAR model for predicting skin irritation, highlighting its relevance in computational toxicology. oup.comoup.com

Paradigms and Objectives for Advanced Research on this compound

The paradigms for research involving this compound have shifted from a primary focus on synthesis and basic characterization to a more integrated approach that combines chemistry with computational and biological sciences. The overarching objective is to understand and predict the compound's behavior and effects with greater accuracy and efficiency.

Future research is guided by several key objectives:

Refining Predictive Models: A major goal is to improve the accuracy of computational tools like QSAR. This involves expanding the datasets of compounds like this compound to build more robust models for various toxicological endpoints. oup.com The development of membrane-interaction QSAR (MI-QSAR) analyses represents a move toward more mechanistic models of biological activity. oup.com

High-Throughput Screening and Pathway Analysis: The use of high-throughput screening assays will continue to be a central paradigm for assessing the biological activity of thousands of environmental chemicals, including this compound. nih.govresearchgate.net The objective is not just to identify activity but to distinguish true biological interactions from assay interference, thereby creating a more reliable basis for risk assessment. nih.gov

Exploring Stereoisomer-Specific Activity: The compound exists as cis and trans isomers, which have different spatial arrangements. ontosight.ai A key research objective is to conduct detailed comparative studies on the biological and chemical properties of the individual, purified isomers, as their effects may differ significantly.

Applications in Materials Science: Beyond its traditional uses, research has begun to explore the role of related cyclohexanol derivatives in polymer science, for example, as additives in polymer blends. umons.ac.be Future studies may investigate the potential of this compound to modify the physical properties of advanced materials.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C11H22O | ontosight.aiindiamart.comnih.gov |

| Molecular Weight | 170.29 g/mol | ontosight.aiindiamart.comnih.gov |

| CAS Number | 5349-51-9 | ontosight.aiindiamart.comthegoodscentscompany.com |

| Appearance | Colorless liquid or solid | ontosight.aiindiamart.com |

| Boiling Point | 154-155 °C at 40 mmHg; 222-224 °C at 760 mmHg (est.) | indiamart.comthegoodscentscompany.com |

| Melting Point | 24-27 °C | thegoodscentscompany.com |

| Flash Point | 113.00 °C (235.40 °F) | indiamart.comthegoodscentscompany.com |

| Water Solubility | 91.17 mg/L at 25 °C (est.) | thegoodscentscompany.com |

| LogP (o/w) | 3.6 (est.) | thegoodscentscompany.comnih.gov |

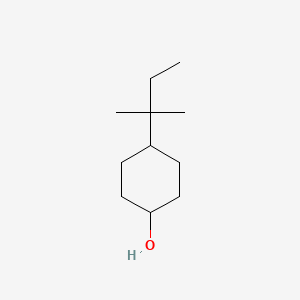

Structure

3D Structure

属性

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQZABQVXYELSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040716, DTXSID901276340 | |

| Record name | 4-(2-Methylbutan-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylpropyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-51-9, 20698-30-0, 20698-29-7 | |

| Record name | 4-(1,1-Dimethylpropyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Amylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020698300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Amylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020698297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 4-tert-pentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-tert-pentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-Methylbutan-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylpropyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-pentylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-AMYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0DQ676P08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-TERT-AMYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE5FR4RF6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Transformative Pathways of 4 Tert Amylcyclohexanol

Established Reaction Schemes for 4-Tert-Amylcyclohexanol Production

The industrial production of this compound relies on well-established and optimized reaction schemes designed for high yield and selectivity. These methods typically involve catalytic processes to facilitate the desired chemical conversions under specific temperature and pressure conditions.

Catalytic Hydrogenation of Aromatic Precursors (e.g., 4-tert-Amylphenol)

A primary and widely employed method for the synthesis of this compound is the catalytic hydrogenation of 4-tert-amylphenol (B45051). googleapis.comgoogle.com This process involves the reduction of the aromatic ring of the phenol (B47542) to a cyclohexane (B81311) ring. The reaction is typically carried out in the presence of a transition metal catalyst, with palladium on a carbon support (Pd/C) being a common choice. google.com

The efficiency and selectivity of the hydrogenation can be significantly influenced by various factors, including the catalyst support, the presence of promoters, and the reaction conditions. For instance, the use of a palladium catalyst supported on γ-alumina (Pd/γ-Al2O3) has been investigated. googleapis.com The addition of promoters, such as sodium carbonate (Na2CO3) or sodium acetate, can act as activators, leading to higher conversion rates and selectivity towards the desired cyclohexanone (B45756) intermediate, which is subsequently reduced to the final cyclohexanol (B46403) product. google.com

The reaction is typically conducted at elevated temperatures, ranging from 120°C to 250°C, and under hydrogen pressures of 1 to 20 bar. google.com The choice of solvent is optional, and the process can be performed in a batch or continuous manner. google.com Research has shown that high conversions of 4-tert-amylphenol (up to 98%) and high yields of the corresponding cyclohexanone (>90%) can be achieved. google.com

Table 1: Hydrogenation of 4-tert-Amylphenol to 4-tert-Amylcyclohexanone

| Catalyst | Promoter | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Ketone (%) |

|---|---|---|---|---|---|

| Pd/C | Na2CO3, borax, or NaOAc | 120-250 | 1-20 | ≥98 | >90 |

| Pd/γ-Al2O3 | Na2CO3 | 150 (reduction) | - | - | - |

Data sourced from patent literature detailing catalytic hydrogenation processes. googleapis.comgoogle.com

Direct Functionalization and Alkylation of Cyclohexanol Scaffolds

Another synthetic approach involves the direct functionalization of a pre-existing cyclohexanol ring. This can be achieved through the reaction of cyclohexanol with a suitable tert-amylating agent, such as tert-pentyl chloride, in the presence of a catalyst. ontosight.ai This method introduces the tert-amyl group directly onto the cyclohexanol scaffold. While conceptually straightforward, the control of regioselectivity (i.e., the position of alkylation on the ring) and the potential for side reactions are important considerations in this approach.

Approaches involving Phenol and Isobutylene followed by Hydrogenation

A multi-step synthesis beginning with more fundamental building blocks involves the alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene) to produce 4-tert-amylphenol. epo.org This initial step is an electrophilic aromatic substitution reaction, typically catalyzed by an acidic catalyst such as an inorganic solid acid (e.g., silica-alumina) or an acidic ion-exchange resin. epo.org The reaction is generally carried out at temperatures between 30°C and 120°C and pressures of 1 to 10 kg/cm ². epo.org This alkylation yields p-tert-amylphenol, which is then subjected to catalytic hydrogenation as described in section 2.1.1 to produce this compound. epo.org This two-step process allows for the construction of the target molecule from readily available starting materials.

Stereoselective Synthesis and Control of Isomeric Forms of this compound

The spatial arrangement of the tert-amyl and hydroxyl groups on the cyclohexane ring gives rise to cis and trans stereoisomers. ontosight.ai The trans isomer is generally considered more thermodynamically stable. ontosight.ai The specific ratio of these isomers is crucial as it significantly impacts the final fragrance profile of the product. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

Investigation of Cis-Trans Isomerization and Thermodynamic Equilibrium

The interconversion between the cis and trans isomers of this compound is a key aspect of its chemistry. The thermodynamic equilibrium between these isomers favors the trans configuration, where the bulky tert-amyl group and the hydroxyl group are in equatorial positions on the cyclohexane ring, minimizing steric hindrance. ontosight.ainih.govrsc.org The study of cis-trans isomerization kinetics and equilibria is often conducted using techniques like NMR spectroscopy to determine the relative populations of each isomer under various conditions. nih.govlongdom.org Factors such as solvent polarity and temperature can influence the rate of isomerization. longdom.org While the trans isomer is more stable, the cis isomer can be formed during the synthesis, and its presence can be desirable for achieving a specific fragrance character. ontosight.ai The ability to control and manipulate the cis-trans ratio is a valuable tool for fine-tuning the properties of the final product.

Development of Enantioselective Synthetic Protocols

While the primary focus in the synthesis of this compound has been on controlling the cis-trans diastereoselectivity, the development of enantioselective synthetic protocols is an area of growing interest in modern organic chemistry. springernature.comrsc.orgrsc.orgnih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Although this compound itself is achiral when considering the cis/trans isomers, the principles of enantioselective catalysis can be applied to the synthesis of related chiral cyclohexanol derivatives. For instance, methods for the stereoselective production of cis-4-tert-butylcyclohexanol have been developed using ruthenium-aminophosphine catalysts. google.com These advanced catalytic systems offer precise control over the stereochemical outcome of hydrogenation reactions and could potentially be adapted for the synthesis of specific stereoisomers of other substituted cyclohexanols.

Advanced Derivatization Strategies for this compound

The chemical structure of this compound, characterized by a bulky tert-amyl group and a reactive hydroxyl functionality on a cyclohexane ring, provides a versatile platform for a variety of chemical modifications. These transformations are pivotal for synthesizing new molecules with tailored properties for applications in fragrance, materials science, and pharmaceuticals. This section explores several advanced derivatization strategies, moving beyond simple modifications to more complex structural elaborations.

Oxidative Transformations to Ketone and Carboxylic Acid Derivatives (e.g., 4-tert-amylcyclohexanone)

The oxidation of the secondary alcohol group in this compound to a ketone is a fundamental and widely utilized transformation. The resulting product, 4-tert-amylcyclohexanone, is a key intermediate in various synthetic pathways.

A common and efficient method for this oxidation is the use of chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) or a dichromate salt in the presence of sulfuric acid (the Jones oxidation). This process is known for its high yields and relatively straightforward procedure. chemicalbook.com For instance, the oxidation of this compound with chromic acid readily affords 4-tert-amylcyclohexanone, a compound valued in the fragrance industry. chemicalbook.comgoogleapis.com

Alternative, milder, and more selective oxidizing agents can also be employed. These include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are particularly useful when other sensitive functional groups are present in the molecule. Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and Dess-Martin periodinane (DMP) oxidation are other effective methods that operate under neutral or mildly acidic conditions, minimizing potential side reactions.

Further oxidation of the cyclohexanone ring can lead to the formation of carboxylic acid derivatives. This can be achieved through a Baeyer-Villiger oxidation of 4-tert-amylcyclohexanone, where a peroxy acid (such as m-CPBA) inserts an oxygen atom adjacent to the carbonyl group, forming a lactone. Subsequent hydrolysis of this lactone yields a hydroxy-carboxylic acid. Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions can cleave the cyclohexane ring, leading to the formation of dicarboxylic acids.

| Oxidizing Agent | Product | Typical Conditions | Notes |

| Chromic Acid (Jones Reagent) | 4-tert-amylcyclohexanone | Acetone, 0°C to room temperature | High yield, but uses toxic chromium. chemicalbook.com |

| Pyridinium Chlorochromate (PCC) | 4-tert-amylcyclohexanone | Dichloromethane (DCM) | Milder than Jones reagent, good for sensitive substrates. |

| Dess-Martin Periodinane (DMP) | 4-tert-amylcyclohexanone | Dichloromethane (DCM) | Neutral conditions, avoids heavy metals. |

| Peroxy acids (e.g., m-CPBA) | Lactone derivative | Dichloromethane (DCM) | Baeyer-Villiger oxidation of the ketone. |

| Potassium Permanganate (KMnO₄) | Dicarboxylic acids | Basic or acidic solution, heat | Ring cleavage. |

Synthesis of Ethereal and Ester Derivatives

The hydroxyl group of this compound serves as a convenient handle for the synthesis of a wide array of ether and ester derivatives. These modifications can significantly alter the molecule's physical and chemical properties, including its odor profile, polarity, and reactivity.

Esterification: Esters of this compound are readily prepared by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. A classic example is the synthesis of 4-tert-amylcyclohexyl acetate, a valuable fragrance ingredient. This can be achieved by reacting this compound with acetic anhydride in the presence of an acid catalyst like sulfuric acid or a base like pyridine. google.com The choice of catalyst can influence the stereochemical outcome of the reaction. google.com

Etherification: The synthesis of ethers from this compound can be accomplished through various methods, most notably the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether. masterorganicchemistry.com The reaction is generally efficient for primary and some secondary alkyl halides. masterorganicchemistry.com Alternative methods include acid-catalyzed dehydration with another alcohol, although this can lead to mixtures of products, and reductive etherification. organic-chemistry.orgresearchgate.net

| Derivative Type | Reagents | Reaction Name/Type | Product Example |

| Ester | Acetic Anhydride, H₂SO₄ | Fischer Esterification | 4-tert-Amylcyclohexyl Acetate google.com |

| Ester | Acetyl Chloride, Pyridine | Acylation | 4-tert-Amylcyclohexyl Acetate |

| Ether | 1. NaH, 2. CH₃I | Williamson Ether Synthesis | 1-methoxy-4-tert-amylcyclohexane masterorganicchemistry.com |

| Ether | Benzyl Bromide, NaH | Williamson Ether Synthesis | 1-(benzyloxy)-4-tert-amylcyclohexane chemistrysteps.com |

Introduction of Halogen and Other Heteroatom Functionalities

The introduction of halogens and other heteroatoms onto the this compound scaffold opens up a vast chemical space for further functionalization. These atoms can serve as leaving groups for nucleophilic substitution reactions or participate in various coupling reactions. tcichemicals.com

Halogenation: The hydroxyl group of this compound can be replaced by a halogen atom using a variety of reagents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can yield 1-chloro-4-tert-amylcyclohexane. Similarly, phosphorus tribromide (PBr₃) can be used to introduce a bromine atom. The direct fluorination of alcohols can be challenging, but reagents like diethylaminosulfur trifluoride (DAST) can be effective. tcichemicals.com These halogenated derivatives are valuable intermediates for the synthesis of other compounds through nucleophilic substitution or organometallic reactions.

Introduction of Other Heteroatoms: Beyond halogens, other heteroatoms can be incorporated. For instance, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. These sulfonates are excellent substrates for substitution reactions with a wide range of nucleophiles, including amines, azides, thiols, and cyanides, allowing for the introduction of nitrogen, sulfur, and carbon-based functionalities.

| Functional Group | Reagent(s) | Product | Synthetic Utility |

| Chlorine | Thionyl Chloride (SOCl₂) | 1-chloro-4-tert-amylcyclohexane | Intermediate for substitution and elimination reactions. |

| Bromine | Phosphorus Tribromide (PBr₃) | 1-bromo-4-tert-amylcyclohexane | Grignard reagent formation, coupling reactions. |

| Tosylate | Tosyl Chloride, Pyridine | 4-tert-amylcyclohexyl tosylate | Excellent leaving group for Sₙ2 reactions. |

| Azide | 1. Tosyl Chloride, 2. NaN₃ | 1-azido-4-tert-amylcyclohexane | Precursor to amines via reduction. |

Construction of Spirocyclic and Multi-ring Systems from this compound Precursors

The cyclohexane ring of this compound can serve as a scaffold for the construction of more complex polycyclic systems, including spirocyclic and fused-ring structures. These transformations often involve multi-step sequences and can lead to novel molecular architectures with interesting biological or material properties.

One approach to spirocycles involves the derivatization of 4-tert-amylcyclohexanone, obtained from the oxidation of the parent alcohol. For example, a Reformatsky reaction with an α-bromoester, followed by intramolecular cyclization, can lead to the formation of spiro-lactones. nih.gov Alternatively, tandem reactions, such as a Michael-Michael-aldol cascade, can be employed to construct spirocyclic compounds from suitable precursors derived from 4-tert-amylcyclohexanone. rsc.org

The Diels-Alder reaction is another powerful tool for building multi-ring systems. pnrjournal.com A diene can be generated from this compound or its derivatives, which can then react with a dienophile to form a new six-membered ring, resulting in a fused or bridged bicyclic system. The stereochemistry of the starting alcohol can influence the facial selectivity of the cycloaddition.

Intramolecular cyclization reactions are also key in the synthesis of polycyclic systems. For instance, a derivative of this compound bearing a suitably positioned functional group, such as a long chain with a terminal nucleophile or electrophile, can be induced to cyclize, forming a new ring fused to the original cyclohexane structure. The Scholl reaction, which involves intramolecular C-C bond formation, can be used to create polyaromatic compounds, and in some cases, can lead to unexpected spirocyclic products. researchgate.net

| Ring System | Synthetic Strategy | Key Intermediate | Example Reaction |

| Spirocyclic | Tandem Cascade Reaction | 4-tert-amylcyclohexanone | Michael-Michael-aldol addition rsc.org |

| Spirocyclic | Intramolecular Cyclization | Substituted 4-tert-amylcyclohexanone | Reformatsky reaction followed by lactonization nih.gov |

| Fused Bicyclic | Diels-Alder Reaction | Diene derived from this compound | [4+2] Cycloaddition with a dienophile pnrjournal.com |

| Fused/Bridged | Intramolecular Cyclization | Functionalized this compound derivative | Ring-closing metathesis or Friedel-Crafts alkylation |

Elucidation of Chemical Reactions and Reaction Mechanisms of 4 Tert Amylcyclohexanol

Catalytic Reactivity and Selectivity Studies Involving 4-Tert-Amylcyclohexanol

The catalytic transformation of this compound is a subject of interest for understanding how catalysts can be tailored to achieve high selectivity in the presence of a sterically demanding substituent.

The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones. wikipedia.org It typically employs an aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum tert-butoxide, and a ketone, like acetone, as the hydride acceptor. alfa-chemistry.combyjus.com The reaction is the reverse of the Meerwein-Ponndorf-Verley reduction. wikipedia.org

While specific studies on the Oppenauer oxidation of this compound are not extensively documented in readily available literature, significant insights can be drawn from studies on the closely related compound, 4-tert-butylcyclohexanol (B146172). The structural similarity between the tert-amyl and tert-butyl groups, both being bulky tertiary alkyl groups, allows for a strong analogy in their chemical behavior.

In competitive Oppenauer oxidation experiments using a zeolite BEA catalyst, it has been demonstrated that there is a remarkable stereoselectivity in the oxidation of 4-tert-butylcyclohexanol isomers. chemicalbook.com The cis-isomer is selectively converted to the corresponding ketone, 4-tert-butylcyclohexanone (B146137), while the trans-isomer remains largely unreacted. chemicalbook.com This selectivity is attributed to the steric constraints imposed by the zeolite framework, which preferentially allows the adsorption and subsequent oxidation of the less sterically hindered cis-isomer.

Table 1: Stereoselective Oppenauer Oxidation of 4-tert-Alkylcyclohexanol Isomers (Analogous System)

| Substrate Isomer | Catalyst | Oxidant | Product | Selectivity |

| cis-4-tert-Butylcyclohexanol | Zeolite BEA | Acetone | 4-tert-Butylcyclohexanone | High |

| trans-4-tert-Butylcyclohexanol | Zeolite BEA | Acetone | No significant reaction | High |

Data based on the behavior of the analogous compound 4-tert-butylcyclohexanol. chemicalbook.com

Given the comparable steric bulk of the tert-amyl group, it is highly probable that this compound would exhibit similar stereoselectivity in competitive Oppenauer oxidation with zeolite catalysts. The cis-isomer of this compound would be expected to be more reactive than the trans-isomer.

Transition metal catalysts are pivotal in a wide array of organic transformations due to their ability to activate substrates and facilitate bond formation and cleavage. mdpi.comeie.gr The reactions of this compound mediated by transition metals are of interest for the synthesis of fine chemicals and for understanding the influence of the bulky alkyl group on catalytic activity.

A relevant area of study is the conversion of lignin-derived phenolic compounds to cyclohexanol (B46403) derivatives. For instance, the reductive demethoxylation of 4-n-propylguaiacol to 4-n-propylcyclohexanol has been investigated using various transition metal catalysts. researchgate.net This research provides insights into the behavior of 4-alkylcyclohexanols in the presence of these catalysts. The study explored catalysts such as 5 wt% Ru/C, 5 wt% Pd/C, and 65 wt% Ni/SiO2-Al2O3. researchgate.net The results indicated that the choice of metal and support significantly impacts the reaction pathway and product yield. researchgate.net For instance, a nickel-based catalyst was found to be effective for the selective hydrogenation of 4-alkylguaiacols to the corresponding 4-alkylcyclohexanols. researchgate.net

While this study focuses on the formation of 4-alkylcyclohexanols rather than their subsequent reactions, it underscores the utility of transition metals like nickel, ruthenium, and palladium in transformations involving such substituted cyclohexanes. researchgate.net It is plausible that this compound could be synthesized via similar routes from 4-tert-amylphenol (B45051) and that its stability and further reactivity would also be dependent on the specific transition metal catalyst and reaction conditions employed.

Kinetic and Thermodynamic Profiling of this compound Reactions

The kinetic and thermodynamic parameters of a reaction determine the rate at which products are formed and the position of the equilibrium, respectively. For reactions of this compound, these profiles are influenced by the conformational rigidity imposed by the tert-amyl group.

While comprehensive kinetic and thermodynamic data specifically for reactions of this compound are scarce, some thermodynamic properties have been documented. For instance, the Antoine coefficients, which are used to calculate vapor pressure as a function of temperature, are available for this compound. scribd.com

Table 2: Antoine Coefficients for this compound

| Compound | CAS Number | A | B | C |

| This compound | 22831 | 7.31414 | 1315.6735 | 240.479 |

Data from Yaws' Handbook of Antoine Coefficients for Vapor Pressure. scribd.com These coefficients fit the equation log10(P) = A - (B / (T + C)), where P is the vapor pressure in mmHg and T is the temperature in degrees Celsius.

Further insights into the kinetic and thermodynamic aspects can be gained from studies on the acid-catalyzed dehydration of substituted cyclohexanols in zeolite H-ZSM5. acs.org In this research, it was found that the substitution pattern on the cyclohexane (B81311) ring induces subtle changes in reaction rates and pathways. acs.org For instance, the entropy of activation was observed to decrease with increasing alkyl chain length for 2-substituted alcohols, suggesting that steric constraints influence the configurational entropy of the transition state. acs.org Although this compound was not specifically studied, the dehydration of 4-methylcyclohexanol (B52717) was shown to proceed via an E1-type elimination mechanism. acs.org Given the tertiary nature of the carbocation that would be formed from this compound, an E1 pathway would also be expected to be favorable.

Mechanistic Pathways of Novel Reactions Involving the Cyclohexanol Moiety

The cyclohexane ring and the hydroxyl group are the primary sites of reactivity in this compound. Understanding the mechanistic pathways of its reactions is crucial for controlling product formation.

One of the fundamental reactions of alcohols is dehydration. As mentioned, the acid-catalyzed dehydration of substituted cyclohexanols in zeolite H-ZSM5 has been shown to proceed via different elimination pathways. acs.org For a 4-substituted cyclohexanol like 4-methylcyclohexanol, the reaction proceeds through an E1-type mechanism. acs.org This involves the protonation of the hydroxyl group, loss of water to form a secondary carbocation, followed by deprotonation to yield the alkene. For this compound, the formation of a tertiary carbocation would be even more favorable, strongly suggesting an E1 pathway for its dehydration.

In a different context, the role of the hydroxyl group in directing reactions has been explored. For instance, a study on the diastereoselective acylation of trans-2-substituted-cyclohexanols proposed a "bait-and-hook" mechanism. pacific.edu This mechanism involves the intramolecular assistance of a neighboring substituent in the acylation of the hydroxyl group. pacific.edu While this compound is a 4-substituted derivative, this study highlights the intricate mechanistic possibilities that can arise from the interplay of functional groups on a cyclohexane ring.

Furthermore, in a study on the compatibilization of polymer blends, 4-amylcyclohexanol was used as a control compound to investigate the reaction mechanism of cardanol (B1251761) with ABS plastic. umons.ac.be It was demonstrated that 4-amylcyclohexanol, being a cycloaliphatic alcohol without the phenolic group of cardanol, was unable to participate in the free-radical mechanism responsible for the compatibilization effect. umons.ac.be This indirectly underscores the distinct reactivity of the cyclohexanol moiety compared to other functional groups like phenols.

Sophisticated Spectroscopic and Chromatographic Analytical Methodologies for 4 Tert Amylcyclohexanol

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of 4-tert-amylcyclohexanol by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H NMR provides information about the chemical environment of the hydrogen atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit several key signals. The protons of the tert-amyl group will have distinct chemical shifts, with the methyl protons appearing as singlets and the methylene (B1212753) protons as a quartet. The protons on the cyclohexane (B81311) ring, however, present a more complex pattern. Due to the conformational flexibility of the cyclohexane ring and the presence of cis and trans isomers, the signals for the ring protons often overlap, appearing as a broad multiplet in the upfield region of the spectrum. The proton attached to the same carbon as the hydroxyl group (the carbinol proton) is significantly deshielded and appears as a distinct multiplet at a lower field. The exact chemical shift and splitting pattern of this proton can help in distinguishing between the cis and trans isomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl protons (tert-amyl) | ~0.8-1.0 | Singlet |

| Methylene protons (tert-amyl) | ~1.2-1.4 | Quartet |

| Cyclohexane ring protons | ~1.0-2.0 | Multiplet |

| Carbinol proton (CH-OH) | ~3.5-4.0 | Multiplet |

Note: Predicted values are based on the analysis of similar cyclohexanol (B46403) derivatives. Actual values may vary depending on the solvent and spectrometer frequency.

For a more detailed structural assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl groups (tert-amyl and cyclohexane) appear in the 2850-3000 cm⁻¹ region. A C-O stretching vibration is also expected in the fingerprint region, typically around 1000-1200 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Alkyl (C-H) | C-H stretch | 2850-3000 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. A significant fragment would likely correspond to the loss of the tert-amyl group. The fragmentation pattern can be complex but provides a unique fingerprint for the molecule.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, these methods are particularly important for separating its cis and trans isomers.

Gas chromatography (GC) is a powerful technique for the separation and quantitative analysis of volatile compounds like this compound. By using a capillary column with a suitable stationary phase, it is possible to separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase. The area under each peak in the chromatogram is proportional to the amount of that isomer present, allowing for the determination of the isomeric ratio in a mixture. Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the identification of each separated isomer based on its mass spectrum.

Table 3: Typical GC Parameters for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a higher final temperature |

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation of isomers. For a non-polar compound like this compound, normal-phase HPLC with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate) can be effective for separating the cis and trans isomers due to their differences in polarity. Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, can also be employed. For the separation of enantiomers, if they exist, chiral HPLC with a chiral stationary phase would be necessary. The choice of the column and mobile phase is critical for achieving optimal separation.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Context of this compound Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. A QSAR model is a mathematical equation that correlates the structural or physicochemical properties of a set of compounds with their experimentally determined biological activities.

In the context of this compound, a QSAR study would involve a series of structurally related cyclohexanol derivatives. For each compound, a set of molecular descriptors would be calculated, quantifying various aspects of its structure, such as size, shape, lipophilicity, and electronic properties. These descriptors would then be statistically correlated with a measured biological endpoint (e.g., receptor binding affinity, enzyme inhibition).

The resulting QSAR model could then be used to:

Predict the activity of new, unsynthesized cyclohexanol derivatives.

Identify the key structural features that influence the biological activity.

Guide the design of new compounds with enhanced activity.

It is important to note that the development of a robust and predictive QSAR model requires a diverse dataset of compounds with accurately measured biological data and must be rigorously validated.

Theoretical Chemistry and Computational Modeling of 4 Tert Amylcyclohexanol Systems

Quantum Chemical Investigations of 4-Tert-Amylcyclohexanol Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of this compound, offering a detailed view of its electronic landscape and structural stability. These calculations allow for the examination of the molecule in its gaseous phase, providing a baseline understanding of its behavior without external influences.

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly insightful. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. For this compound, the HOMO is typically localized around the oxygen atom of the hydroxyl group due to the presence of lone pairs, making it the primary site for electrophilic attack. The LUMO, conversely, is distributed across the sigma anti-bonding orbitals of the cyclohexane (B81311) ring.

Bonding analysis, through techniques like Natural Bond Orbital (NBO) analysis, can further elucidate the nature of the intramolecular interactions. This includes the quantification of hyperconjugative effects, which contribute to the stability of certain conformations, and the analysis of the hydrogen bonding capabilities of the hydroxyl group.

| Property | Calculated Value (Illustrative) | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G |

The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. Mapping the PES is crucial for identifying stable conformations (local minima) and the transition states that connect them. The most significant conformational change in this compound is the chair-boat interconversion of the cyclohexane ring.

Reaction coordinates, such as dihedral angles within the cyclohexane ring, are systematically varied to explore the PES. Quantum chemical calculations are performed at each point along the reaction coordinate to determine the corresponding energy. This allows for the identification of the lowest energy chair conformations and the higher energy boat and twist-boat intermediates. The energy barriers between these conformations determine the rates of interconversion. For monosubstituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. The bulky tert-amyl group strongly favors the equatorial position.

The synthesis of this compound often involves the reduction of 4-tert-amylcyclohexanone. Computational studies can model this reaction by defining a reaction coordinate that describes the approach of a hydride reagent to the carbonyl carbon. By calculating the energy profile along this path, the transition state can be located, and the activation energy for the reaction can be estimated. This provides insights into the reaction mechanism and stereoselectivity.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.

MD simulations are particularly useful for exploring the conformational landscape of this compound. By simulating the molecule at a given temperature, the various accessible conformations and the transitions between them can be observed. For this compound, MD simulations can track the chair-chair interconversion of the cyclohexane ring and the rotation of the tert-amyl and hydroxyl groups. These simulations can be performed in a vacuum or in the presence of a solvent to understand how intermolecular interactions influence conformational preferences. The results of MD simulations can be used to calculate thermodynamic properties such as the relative free energies of different conformers.

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Equatorial-Chair | 0.0 | Most stable, bulky group is equatorial |

| Axial-Chair | ~5.0 | High energy due to 1,3-diaxial interactions |

| Twist-Boat | ~5.5 | Intermediate in chair-chair interconversion |

| Boat | ~6.9 | Transition state between twist-boat forms |

Predictive Computational Models for Biological and Chemical Behavior of this compound

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for estimating the biological and chemical properties of molecules like this compound. These models are based on the principle that the properties of a chemical are related to its molecular structure.

In the context of this compound, which is used in the fragrance industry, QSAR models can be developed to predict its odor characteristics. This involves building a statistical model that correlates molecular descriptors (numerical representations of the molecule's structure) with experimentally determined odor profiles. Descriptors can include constitutional indices (e.g., molecular weight), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

QSPR models can be used to predict various physicochemical properties of this compound, such as its boiling point, vapor pressure, and water solubility. These models are particularly useful in the early stages of product development, as they can provide estimates of key properties without the need for extensive experimental measurements. For example, a QSPR model for the boiling points of aliphatic alcohols could be used to predict the boiling point of this compound based on its molecular structure.

Machine learning algorithms are increasingly being used to develop more sophisticated and accurate QSAR/QSPR models. These methods can handle large datasets and complex, non-linear relationships between molecular structure and properties.

Application of Chemometrics for Data Interpretation in this compound Research

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the study of this compound, chemometrics can be applied to a variety of datasets to gain deeper insights.

For instance, in the analysis of fragrance compositions containing this compound, techniques like gas chromatography-mass spectrometry (GC-MS) generate large and complex datasets. Chemometric methods, such as Principal Component Analysis (PCA), can be used to analyze these datasets to identify patterns and correlations between the chemical composition and the perceived scent. PCA can help in quality control by detecting variations between different batches of a product or in identifying counterfeit products.

In the context of developing predictive models, chemometrics plays a crucial role in descriptor selection and model validation. Techniques like partial least squares (PLS) regression are often used to build robust QSAR/QSPR models, especially when the number of descriptors is large and there are correlations between them. Cross-validation and other statistical tests are essential for ensuring the predictive power of the developed models.

Chemometrics can also be applied to the interpretation of spectroscopic data. For example, in the analysis of the different conformers of this compound using NMR spectroscopy, chemometric methods can help to deconvolve complex spectra and determine the relative populations of the different conformational isomers.

Biological Activity and Molecular Interaction Studies of 4 Tert Amylcyclohexanol

In Vitro and In Vivo Biological Efficacy Assessments

Research into the biological effects of 4-tert-Amylcyclohexanol has encompassed a range of in vitro and in vivo studies to determine its potential interactions with cellular and biological systems. These assessments have explored its hormonal activity, antimicrobial properties, and its influence on insect behavior.

Investigation of Estrogen Receptor Agonist and Antagonist Activity

Studies have been conducted to determine the estrogenic potential of this compound. As a para-substituted alkylcyclohexanol, it has been evaluated for its ability to bind to the estrogen receptor and elicit a biological response.

In Vitro Findings:

In vitro assays using rainbow trout have demonstrated that para-substituted alkylcyclohexanols with side chains containing three to six carbons, a category that includes this compound, are active in both estrogen receptor (ER) binding assays and ex vivo rainbow trout liver slice vitellogenin (Vtg) mRNA expression assays. Vitellogenin is an egg yolk precursor protein, and its synthesis is a well-established biomarker for estrogenic activity.

The binding affinity of these active alkylcyclohexanols to the estrogen receptor, however, was found to be low relative to the natural hormone estradiol. This suggests that while this compound can interact with the estrogen receptor, it does so with significantly less potency than the endogenous estrogen. The induction of Vtg mRNA expression was observed at concentrations approaching those that cause cellular toxicity, indicating that the estrogenic effect is weak and occurs within a narrow concentration range before other cellular effects become apparent.

| Assay Type | Compound Class | Observed Activity | Relative Potency |

| Estrogen Receptor Binding | para-substituted alkylcyclohexanols | Active | Low affinity compared to estradiol |

| Vitellogenin mRNA Expression | para-substituted alkylcyclohexanols | Active | Induction near toxic concentrations |

In Vivo Findings:

Currently, there is a lack of specific published in vivo studies, such as the uterotrophic assay in rodents, for this compound to confirm its estrogenic activity in a whole-animal model. The uterotrophic assay is a standard in vivo test that measures the increase in uterine weight as an indicator of estrogenic effects. Without such data, the in vivo estrogenic or anti-estrogenic potential of this compound remains to be definitively established.

Evaluation of Antibacterial and Antifungal Potentials

A comprehensive review of available scientific literature reveals a lack of specific studies investigating the antibacterial and antifungal properties of this compound. While research exists on the antimicrobial activities of various other cyclic alcohols and their isomers, no dedicated studies were found that specifically assess the efficacy of this compound against pathogenic bacteria or fungi. Therefore, its potential as an antibacterial or antifungal agent is currently not established.

Assessment of Insect Attractant and Deterrent Properties

There is currently no available scientific literature that specifically investigates the properties of this compound as an insect attractant or deterrent. Research into chemical ecology often explores the effects of various volatile organic compounds on insect behavior; however, this compound has not been a specific subject of such published studies. Consequently, its role in modifying insect behavior remains unknown.

Mechanistic Understanding of Biological Interactions at a Molecular Level

Delving deeper than systemic effects, research at the molecular level aims to understand the precise mechanisms by which a compound interacts with cellular components. This includes the exploration of signaling pathway disruptions and the specifics of receptor binding.

Exploration of Cellular Signaling Pathway Perturbations

Specific studies detailing the effects of this compound on cellular signaling pathways, such as the MAP kinase or NF-κB pathways, are not available in the current body of scientific literature. While the estrogenic activity observed in vitro implies an interaction with the estrogen receptor signaling pathway, the downstream consequences and potential cross-talk with other signaling cascades have not been specifically elucidated for this compound. Therefore, a detailed understanding of how this compound may perturb cellular signaling is yet to be established.

Insights into Receptor Binding and Allosteric Modulation

The in vitro estrogenicity data indicates that this compound can bind to the estrogen receptor. This interaction is likely at the orthosteric site, where the natural ligand, estradiol, binds. However, the low binding affinity suggests that the molecular fit and/or the interactions with key amino acid residues within the binding pocket are not optimal.

There is no specific research available that has investigated the potential for this compound to act as an allosteric modulator on any receptor. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the receptor's affinity or efficacy for the endogenous ligand. The capacity of this compound to engage in such allosteric interactions has not been explored in published studies.

Structure-Activity Relationships (SAR) in this compound Biological Contexts

The exploration of structure-activity relationships (SAR) for this compound and its derivatives is a nuanced field, with much of the understanding extrapolated from closely related analogs due to a scarcity of direct research on this specific compound. The biological activity of cyclohexanol (B46403) derivatives is significantly influenced by factors such as the nature and position of substituents on the cyclohexane (B81311) ring and the stereochemical orientation of the hydroxyl group.

Influence of Stereoisomerism on Biological Function

The spatial arrangement of the tert-amyl and hydroxyl groups on the cyclohexane ring of this compound results in the existence of cis and trans stereoisomers. In the cis isomer, both substituents can be in either axial or equatorial positions relative to the plane of the ring, while in the more stable chair conformation of the trans isomer, both bulky groups are typically found in equatorial positions to minimize steric hindrance. This difference in three-dimensional structure is a critical determinant of how the molecule interacts with biological targets, such as receptors or enzymes.

Generally, the biological activity of stereoisomers can differ significantly, as the specific conformation of a molecule dictates its ability to fit into a binding site. For many biologically active cyclohexanol derivatives, the trans isomer, with its equatorial hydroxyl group, is often more potent than the cis isomer. This is because an equatorial orientation can make the hydroxyl group more accessible for hydrogen bonding and other key interactions within a receptor pocket. While specific studies on the differential biological activities of cis- and trans-4-tert-amylcyclohexanol are not extensively documented in publicly available literature, the principle of stereoisomerism playing a pivotal role in biological function is a well-established concept in medicinal chemistry.

For instance, in studies of related compounds, the orientation of substituents on a cyclohexane ring has been shown to be crucial for activities ranging from antimicrobial to receptor modulation. The precise geometry of the molecule, dictated by its stereoisomerism, affects its pharmacokinetic and pharmacodynamic properties.

Table 1: General Influence of Stereoisomerism on the Biological Activity of Substituted Cyclohexanols

| Stereoisomer | Typical Hydroxyl Group Orientation (Chair Conformation) | General Implication for Biological Activity | Postulated Reason for Difference |

| cis | Axial | Often less active | Steric hindrance from the axial hydroxyl group may impede optimal binding to a biological target. |

| trans | Equatorial | Often more active | The equatorial hydroxyl group is generally more accessible for crucial interactions like hydrogen bonding within a receptor's active site. |

Note: This table represents a generalized summary based on principles of medicinal chemistry and studies of related cyclohexanol derivatives, in the absence of specific data for this compound.

SAR of Synthesized this compound Derivatives

The synthesis and biological evaluation of derivatives of this compound are not widely reported in scientific literature. However, structure-activity relationship trends can be inferred from studies on analogous compounds, such as derivatives of 4-tert-butylcyclohexanone (B146137). These studies provide a framework for predicting how modifications to the this compound scaffold might influence its biological profile.

Key modifications that could modulate biological activity include:

Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group would alter the polarity and hydrogen-bonding capacity of the molecule. This could impact its ability to cross cell membranes and interact with polar sites on a biological target.

Introduction of Additional Functional Groups: Adding other substituents to the cyclohexane ring could introduce new interaction points with a target, potentially enhancing potency or conferring a different type of biological activity. The nature of these substituents (e.g., electron-donating or electron-withdrawing) can significantly alter the electronic properties of the molecule.

Alteration of the tert-Amyl Group: While a more complex modification, changes to the size or branching of the alkyl substituent at the 4-position would directly impact the lipophilicity and steric bulk of the compound. This would, in turn, affect how the molecule fits into a binding pocket.

Research on derivatives of the closely related 4-tert-butylcyclohexanone has shown that introducing functionalities like lactone rings can result in antibacterial and insect-deterrent properties. For example, the conversion of the ketone to various esters and spiro-lactones has yielded compounds with activity against Gram-positive bacteria. This suggests that similar derivatization of this compound could lead to compounds with interesting biological activities.

Table 2: Postulated Structure-Activity Relationships for this compound Derivatives (Based on Analogs)

| Derivative Class | Structural Modification | Potential Impact on Biological Activity | Example from Analogous Compounds |

| Esters | Acylation of the hydroxyl group | Increased lipophilicity, potential for prodrug strategy, altered receptor interaction. | Not specifically detailed for biological activity in provided context. |

| Ethers | Alkylation of the hydroxyl group | Reduced polarity, altered hydrogen bonding capability. | Not specifically detailed for biological activity in provided context. |

| Spiro-heterocycles | Conversion of the hydroxyl group (via the ketone) to a spirocyclic system | Introduction of new pharmacophoric features, potential for novel biological activities. | Bromolactone derivatives of 4-tert-butylcyclohexanone show antibacterial and insect antifeedant activity. |

| Ring-substituted analogs | Introduction of substituents on the cyclohexane ring | Can enhance binding affinity, alter electronic properties, and introduce new interactions. | In other cyclic systems, substituents are shown to be crucial for modulating activity. |

Note: This table is speculative and based on the biological activities observed for derivatives of structurally similar compounds, such as 4-tert-butylcyclohexanone, due to the lack of direct studies on this compound derivatives.

Advanced Applications and Emerging Research Frontiers for 4 Tert Amylcyclohexanol

Utilization in Materials Science and Polymer Chemistry

4-tert-Amylcyclohexanol serves as a versatile chemical intermediate in the synthesis of a variety of value-added chemical products. Its molecular structure, featuring a hydroxyl (-OH) group attached to a bulky cyclohexyl ring, allows it to undergo several fundamental chemical transformations. The synthesis of this compound itself is commonly achieved through the hydrogenation of 4-tert-amylcyclohexanone, a process that converts the ketone's carbonyl group into the secondary alcohol characteristic of the final product. This reaction typically employs a catalyst, such as palladium or platinum, under controlled temperature and pressure.

Once synthesized, this compound can participate in key reactions typical of secondary alcohols, making it a valuable precursor for other compounds. These reactions include:

Esterification: By reacting with carboxylic acids, this compound can form various esters. These resulting ester compounds are often utilized for their aromatic properties, finding applications in the fragrance industry.

Dehydration: Under acidic conditions, the compound can undergo dehydration, which involves the removal of the hydroxyl group as a water molecule to form corresponding alkenes.

Oxidation: The secondary alcohol group can be oxidized to re-form a ketone, demonstrating a reversible pathway to its parent compound, 4-tert-amylcyclohexanone, depending on the specific oxidizing agents and reaction conditions employed.

This reactivity profile establishes this compound as a foundational building block for producing a range of other chemicals for various industrial applications.

While the principles of polymer compatibilization are well-established, publicly available research has not specifically detailed the use or impact of this compound in this application. The scientific literature reviewed does not provide specific examples or studies where this compound is used as a compatibilizer or as a monomer for creating compatibilizing agents for polymer blends. Therefore, its direct role and impact on polymer compatibilization and the enhancement of material properties remains an area with limited documented research.

Environmental Research and Toxicological Profile of this compound

The environmental profile of this compound is primarily understood through studies of its analogue, 4-tert-pentylphenol, and other related alkylphenols, which share structural similarities.

The environmental fate of a chemical describes its transport and transformation once released into the environment. For compounds like this compound, key properties such as water solubility, partition coefficients, and biodegradability determine their distribution and persistence. Based on data for the closely related 4-tert-pentylphenol, it is expected that this compound would partition mainly to soil and sediment upon environmental release.

The analogue 4-tert-pentylphenol is expected to biodegrade relatively quickly in the environment and is not considered a persistent, bioaccumulative, and toxic (PBT) chemical. Its octanol-water partition coefficient (log Kow) suggests a moderate potential for bioaccumulation in fish.

Environmental Fate Properties of Analogue Compound 4-tert-Pentylphenol

| Property | Finding | Implication | Source |

|---|---|---|---|

| Biodegradation | Expected to biodegrade relatively quickly | Low persistence in the environment | |

| Bioaccumulation Potential | Moderate, based on log Kow | May accumulate in aquatic organisms to some extent | |

| Environmental Partitioning | Expected to partition mainly to soil and sediment | Lower concentrations expected in water; accumulation in solid environmental matrices |

Ecotoxicological studies assess the potential adverse effects of a substance on ecosystems. For this compound, risk assessments are informed by data on analogous compounds like 4-tert-pentylphenol and 4-tert-octylphenol (B29142).

Studies on 4-tert-pentylphenol indicate that it is acutely toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments. A risk assessment for this analogue established a predicted no-effect concentration (PNEC) for freshwater, which is the concentration below which harmful effects are unlikely to occur. Research on other related compounds, such as 4-tert-octylphenol, has focused on their potential for endocrine interference in wildlife. This compound is a known degradation product of alkylphenol polyethoxylates and has been detected in various environmental compartments, including surface waters. The ecotoxicological risk of 4-tert-octylphenol to sediment-dwelling organisms has also been evaluated, leading to proposals for sediment quality guidelines.

Ecotoxicity Data for Analogue Compounds

| Analogue Compound | Endpoint | Value/Finding | Source |

|---|---|---|---|

| 4-tert-Pentylphenol | Aquatic Toxicity | Acutely toxic to aquatic organisms | |

| 4-tert-Pentylphenol | Predicted No-Effect Concentration (PNEC) - Freshwater | 2 µg/L | |

| 4-tert-Octylphenol | Mechanism of Concern | Endocrine interference | |

| 4-tert-Octylphenol | Proposed Sediment Quality Guideline (SQG) | 12.1 µg/kg |

Methodological Advancements in Chemical Sciences Driven by this compound Research

While standard chemical synthesis and analysis techniques are applied to the study of this compound, the available scientific literature does not indicate that research focused specifically on this compound has been a primary driver for significant or novel methodological advancements.

The synthesis of this compound via the catalytic hydrogenation of 4-tert-amylcyclohexanone is an application of a well-established industrial process for converting ketones to alcohols. Similarly, its subsequent reactions, such as esterification and oxidation, represent the application of fundamental organic chemistry principles rather than the development of new methodologies. The analytical characterization of this compound and its products would rely on conventional techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. While these methods are crucial for its study, their development was not driven by research on this specific molecule. Therefore, this compound is more frequently the subject of established chemical methods than the impetus for creating new ones.

Development of High-Throughput Screening Platforms for Chemical and Biological Assays

General HTS methodologies are well-established for identifying compounds with desired biological activities. For instance, in the search for novel antiviral agents, HTS of large compound libraries has been successful in identifying broad-spectrum inhibitors of various viruses. These screens typically involve cell-based assays where the inhibition of viral replication can be measured, often through the expression of a reporter gene like luciferase. However, the specific chemical structures of the compounds in these libraries are vast and varied, and a direct role for this compound has not been highlighted.

Similarly, research on structurally related compounds, such as derivatives of 4-tert-butylcyclohexanone (B146137), has focused on their synthesis and basic biological activity, such as antibacterial or insecticidal properties, rather than their application in developing HTS platforms.

Integration of Automated Synthesis and Analytical Systems for Compound Discovery

Automated synthesis platforms represent a significant advancement in chemical research, allowing for the rapid, reproducible, and efficient production of new molecules. These systems can integrate robotic handling of reagents and reaction vessels with real-time analytical monitoring to streamline the synthesis and purification processes. This technology is particularly valuable for creating libraries of related compounds for subsequent screening.

Despite the potential for such systems to accelerate the exploration of chemical space around a particular scaffold, there is no specific information available in the scientific literature detailing the use of this compound as a starting material or key building block in automated synthesis workflows for compound discovery. The development of automated synthesis is a broad field, with a focus on creating versatile platforms capable of performing a wide range of chemical reactions rather than being dedicated to a single, specific molecule like this compound.

常见问题

Q. Q1. What are the recommended methods for synthesizing and characterizing 4-tert-amylcyclohexanol in a laboratory setting?

Methodological Answer:

- Synthesis : Use acid-catalyzed hydration of 4-tert-amylcyclohexene, employing sulfuric acid as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC) to ensure complete conversion .

- Characterization : Confirm structure using ¹H and ¹³C NMR spectroscopy (peaks for cyclohexanol hydroxyl group at δ ~1.5 ppm and tert-amyl substituent at δ ~1.1-1.3 ppm) . Validate purity via gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) to separate isomers .

Q. Q2. How can researchers distinguish between cis and trans isomers of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve isomers. Retention times vary due to steric effects of the tert-amyl group .

- NMR Analysis : Compare coupling constants (J values) of axial vs. equatorial hydroxyl protons. Trans isomers exhibit larger J values (~10-12 Hz) due to axial-equatorial proton coupling .

Q. Q3. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:

- GC-MS with internal standards : Use deuterated cyclohexanol analogs (e.g., d₇-cyclohexanol) for calibration to account for matrix effects .

- FTIR Spectroscopy : Monitor the O-H stretching band (~3200-3600 cm⁻¹) for hydroxyl group quantification, ensuring baseline correction for solvent interference .

Advanced Research Questions